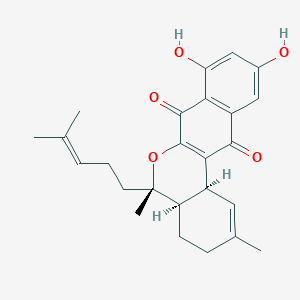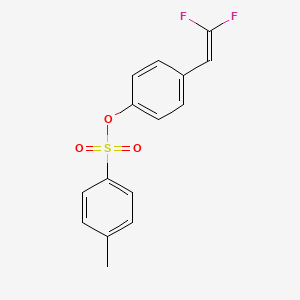
1-(2,2-Difluorovinyl)-4-tosyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorovinyl)-4-tosyloxybenzene is an organic compound characterized by the presence of a difluorovinyl group and a tosyloxy group attached to a benzene ring
Méthodes De Préparation
One common method involves the reaction of 1-(2,2-difluorovinyl)-4-methoxybenzene with a tosylating agent such as p-toluenesulfonyl chloride in the presence of a base like pyridine . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2,2-Difluorovinyl)-4-tosyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The difluorovinyl group can be reduced to form the corresponding difluoroalkane using reducing agents like lithium aluminum hydride.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2-Difluorovinyl)-4-tosyloxybenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Organic Synthesis:
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluorovinyl)-4-tosyloxybenzene is primarily based on its ability to undergo various chemical transformations. The difluorovinyl group acts as an electrophile, making it susceptible to nucleophilic attack. The tosyloxy group, being a good leaving group, facilitates substitution reactions. These properties enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluorovinyl)-4-tosyloxybenzene can be compared with other similar compounds, such as:
1-(2,2-Difluorovinyl)-2-nitrobenzene: This compound also contains a difluorovinyl group but has a nitro group instead of a tosyloxy group, leading to different reactivity and applications.
2,2-Difluorovinyl benzoates: These compounds have a benzoate ester group and are used in similar cross-coupling reactions.
The uniqueness of this compound lies in its combination of the difluorovinyl and tosyloxy groups, which confer distinct reactivity and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C15H12F2O3S |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
[4-(2,2-difluoroethenyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H12F2O3S/c1-11-2-8-14(9-3-11)21(18,19)20-13-6-4-12(5-7-13)10-15(16)17/h2-10H,1H3 |
Clé InChI |
UKFMPIGZYXVUET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
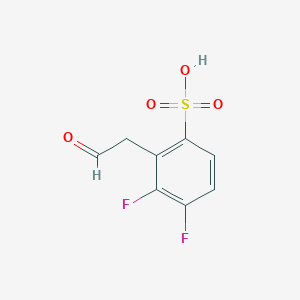
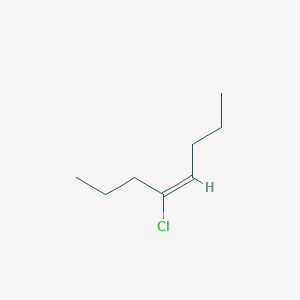
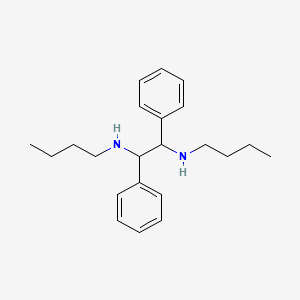
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
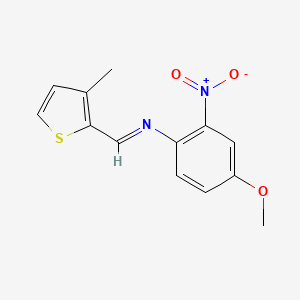
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
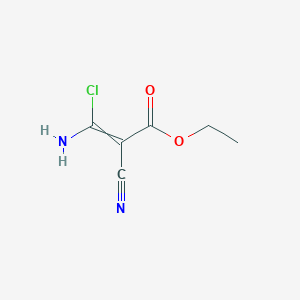
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
